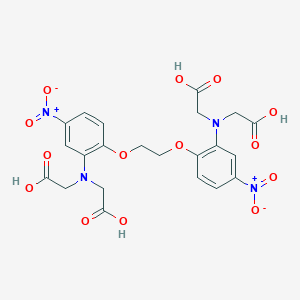
2,3,7-Trichloro-8-methyloxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- is a polychlorinated dibenzodioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their toxicity and potential to cause adverse health effects. This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with chlorine and methyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- typically involves the chlorination of dibenzo[b,e][1,4]dioxin. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-temperature processes such as incineration of chlorinated organic materials. This method, however, is less controlled and can lead to the formation of various PCDD congeners. Therefore, more precise synthetic methods are preferred for producing specific compounds like Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Chlorine atoms can be replaced by other substituents such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, dechlorinated, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCDDs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicological impact.
Medicine: Studied for its potential role in causing diseases such as cancer and its interaction with biological receptors.
Industry: Used in research related to environmental pollution and the development of methods for detecting and mitigating PCDD contamination.
Wirkmechanismus
The compound exerts its effects primarily through interaction with the aryl hydrocarbon (AH) receptor, a transcription factor present in all cells. Upon binding to the AH receptor, the compound can alter the expression of several genes involved in various biological processes. This can lead to toxic effects such as oxidative stress, DNA damage, and disruption of normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
Dibenzo-1,4-dioxin: The parent compound without chlorine or methyl substituents.
Polychlorinated dibenzodioxins (PCDDs): A group of related compounds with varying degrees of chlorination.
Uniqueness
Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the effects of chlorinated dioxins and developing methods for their detection and remediation.
Eigenschaften
CAS-Nummer |
112344-57-7 |
|---|---|
Molekularformel |
C13H7Cl3O2 |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
2,3,7-trichloro-8-methyldibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O2/c1-6-2-10-11(3-7(6)14)18-13-5-9(16)8(15)4-12(13)17-10/h2-5H,1H3 |
InChI-Schlüssel |
XUOCRPPPSAFJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


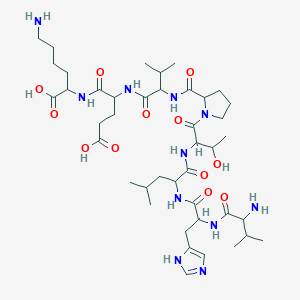
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
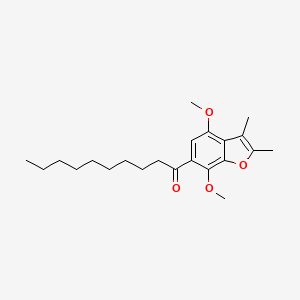
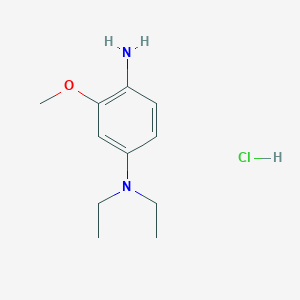
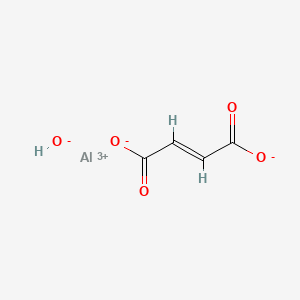
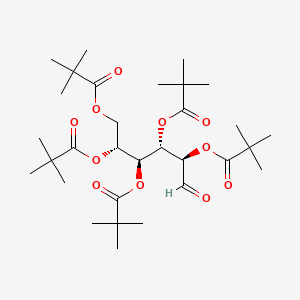
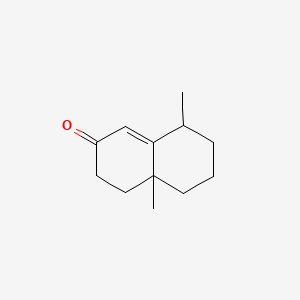
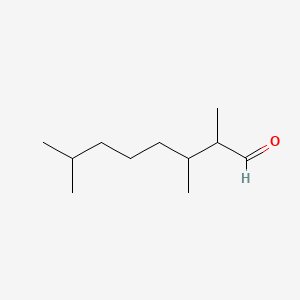
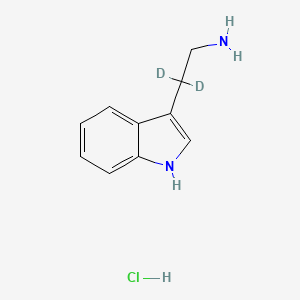
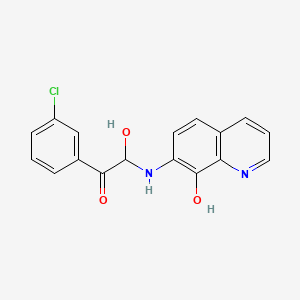
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
